molecular formula C18H21NO3 B267213 N-(3-butoxyphenyl)-4-methoxybenzamide

N-(3-butoxyphenyl)-4-methoxybenzamide

Cat. No.: B267213
M. Wt: 299.4 g/mol
InChI Key: HGVWQTHGKBCWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxyphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl core and a 3-butoxyphenyl substituent on the amide nitrogen. The 3-butoxyphenyl moiety introduces steric bulk and lipophilicity, which may affect binding affinity in pharmacological contexts or coordination chemistry in metal complexes.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(3-butoxyphenyl)-4-methoxybenzamide

InChI

InChI=1S/C18H21NO3/c1-3-4-12-22-17-7-5-6-15(13-17)19-18(20)14-8-10-16(21-2)11-9-14/h5-11,13H,3-4,12H2,1-2H3,(H,19,20)

InChI Key

HGVWQTHGKBCWCT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-butoxyphenyl)-4-methoxybenzamide with key analogs based on substituent variations, physicochemical properties, and biological activities.

Substituent Variations and Structural Analogues
Compound Name Substituent on N-Phenyl Methoxy Position Key Structural Features Reference
This compound 3-butoxy 4 Lipophilic chain (butoxy) Target Compound
4-methoxy-N-(3-methylphenyl)benzamide 3-methyl 4 Compact hydrophobic group (methyl)
N-(tert-butyl)-4-methoxybenzamide tert-butyl 4 Branched aliphatic group
3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide 3-cyclopentyloxy (benzamide) + 3,5-dichloropyridyl (amide) 3 (benzamide) + 4 (amide) Dual substituents for enhanced PDE IV inhibition
[N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide] 3-acetylphenylcarbamothioyl 4 Thiourea linkage for metal coordination

Key Observations :

  • Lipophilicity : The 3-butoxy group in the target compound increases lipophilicity compared to the 3-methyl group in but is less bulky than the tert-butyl group in .
  • Bioactivity : The cyclopentyloxy and dichloropyridyl groups in confer potent PDE IV inhibitory activity, suggesting that alkoxy/aryl substitutions on benzamide derivatives can enhance target selectivity.
Physicochemical Properties
  • Solubility :

    • N-(tert-butyl)-4-methoxybenzamide exhibits lower aqueous solubility due to its branched aliphatic group, whereas the 3-butoxyphenyl analog may show intermediate solubility.
    • The thiourea-containing analog demonstrates improved solubility in polar aprotic solvents (e.g., DMF) due to its sulfur-based coordination sites.
  • Spectroscopic Data :

    • 13C NMR : The tert-butyl derivative shows distinct peaks at δ 55.5 (methoxy) and δ 37.6 (tert-butyl). The 3-butoxyphenyl analog would likely display upfield shifts for the butoxy carbons (δ ~70–75 for oxygen-bound carbons).
    • Mass Spectrometry : HRMS data for (calculated [M+H]+: 228.0791) provides a benchmark for validating molecular weights of similar benzamides.

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